beta-Ureidoisobutyric acid

Descripción general

Descripción

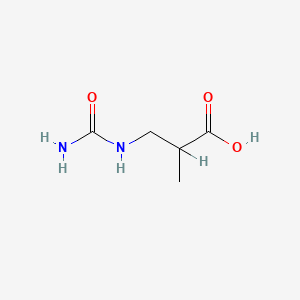

Beta-Ureidoisobutyric acid: is an organic compound with the chemical formula C5H10N2O3. It is an intermediate in the catabolism of thymine, one of the four nucleobases in DNA. It plays a significant role in the degradation pathway of pyrimidine bases, particularly thymine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Ureidoisobutyric acid can be synthesized through the hydrolysis of thymine. The process involves the enzymatic action of dihydropyrimidinase, which converts thymine into dihydrothymine. Subsequently, dihydrothymine is further hydrolyzed by beta-ureidopropionase to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, leveraging microbial enzymes to catalyze the conversion of thymine to this compound. This method is preferred due to its efficiency and eco-friendliness .

Análisis De Reacciones Químicas

Hydrolysis to β-Aminoisobutyric Acid (β-AIBA)

Beta-ureidoisobutyric acid undergoes hydrolysis catalyzed by β-ureidopropionase (βUP) , a nitrilase-like enzyme, to produce β-aminoisobutyric acid (β-AIBA), carbon dioxide, and ammonia. This reaction represents the final step in thymine degradation .

Mechanistic Details

-

Catalytic Residues : Human βUP employs a conserved catalytic tetrad (C233, E119, K196, E207).

-

Allosteric Regulation : Substrate (NCβAIBA) and product (β-AIBA) modulate enzyme activity by shifting oligomeric equilibria. Dimer association into higher-order assemblies stabilizes active-site loops, positioning E207 for catalysis .

Kinetic Parameters

| Parameter | Value (Rice βUP) | Substrate |

|---|---|---|

| Km | 0.16 ± 0.02 mM | Ureidoisobutyric acid |

| kcat | 1.36 ± 0.07 s⁻¹ | |

| kcat/Km | 8.5 × 10³ s⁻¹M⁻¹ | |

| Data derived from recombinant rice βUP assays . |

Key Steps

-

Substrate Specificity : DHP selectively hydrolyzes 5,6-dihydrouracil to NCβAIBA in thymine catabolism.

-

Industrial Synthesis : Analogous pathways use engineered hydantoinases (e.g., from Arthrobacter crystallopoietes) for stereoselective hydrolysis of functionalized dihydropyrimidines .

Example Reaction

text5,6-Dihydrouracil + H₂O → NCβAIBA + NH₃ + CO₂

Catalyzed by DHP at pH 8.0, 37°C .

Regulatory Interactions

This compound acts as an allosteric modulator of βUP:

-

Activation : Substrate (NCβAIBA) promotes dimer association into tetramers, enhancing catalytic efficiency .

-

Inhibition : Product (β-AIBA) stabilizes inactive dimeric states, creating feedback regulation .

Structural Insights

-

Interface Residues : H173 and H307 at dimer–dimer interfaces are essential for oligomer stabilization.

-

Loop Dynamics : Active-site loop closure in oligomers positions E207 for optimal catalysis .

Biological and Industrial Relevance

-

Metabolic Role : β-AIBA, the hydrolysis product, induces white-to-brown adipose tissue conversion, linking pyrimidine catabolism to energy metabolism .

-

Biocatalysis : Enzymatic hydrolysis of ureido derivatives (e.g., β-ureidoisobutyric acid) enables stereoselective synthesis of β-amino acids for pharmaceuticals .

Aplicaciones Científicas De Investigación

Biochemical Role in Pyrimidine Metabolism

Beta-Ureidoisobutyric acid is a crucial intermediate in the catabolism of thymine, a pyrimidine nucleobase essential for DNA synthesis. It is formed through the action of the enzyme dihydropyrimidinase on dihydrothymine and is further converted into 3-ureidopropionic acid by beta-ureidopropionase. This metabolic pathway is vital for nitrogen metabolism and the recycling of pyrimidine bases, influencing amino acid synthesis and nitrogen balance in organisms .

Biomarker for Genetic Disorders

This compound has been identified as a potential biomarker for beta-ureidopropionase deficiency, a rare genetic disorder affecting pyrimidine metabolism. Elevated levels of this compound in urine can indicate this deficiency, which may lead to severe neurological conditions if untreated. A study involving newborn screening reported an incidence rate of approximately 1 in 6000 for this disorder in Japan, highlighting the importance of early detection .

Diagnostic Tool

The compound serves as a diagnostic marker in clinical settings, particularly for assessing enzyme deficiencies related to pyrimidine metabolism. Its presence can help predict patient phenotypes and assess risks associated with treatments using pyrimidine analogs, such as 5-fluorouracil, an antineoplastic agent . A method developed for screening newborns demonstrated high sensitivity and specificity for detecting this compound alongside other metabolites .

Enzyme Kinetics Studies

This compound is utilized in research to study enzyme kinetics related to pyrimidine metabolism. Investigations into its interactions with dihydropyrimidinase and beta-ureidopropionase have provided insights into how these enzymes regulate nitrogenous waste management and amino acid homeostasis .

Biomarker for Dietary Intake

Recent studies suggest that this compound may also serve as a biomarker for dietary intake of certain foods containing pyrimidines. Its detection in trace amounts in various food items indicates potential applications in nutritional research .

Industrial Applications

In the biochemical manufacturing sector, this compound is valued for its role as an intermediate in synthesizing other compounds. Its chemical properties make it useful in producing various biochemical products, contributing to the development of new pharmaceuticals and agricultural chemicals .

Data Summary

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Biochemical Research | Intermediate in thymine catabolism | Essential for nitrogen balance and amino acid synthesis |

| Clinical Diagnostics | Biomarker for beta-ureidopropionase deficiency | High incidence detected in newborn screenings |

| Enzyme Kinetics | Study of metabolic pathways | Influences nitrogenous waste management |

| Nutritional Research | Potential biomarker for dietary intake | Detected in various food items |

| Industrial Manufacturing | Synthesis of biochemical products | Valuable intermediate for pharmaceuticals |

Case Studies

- Newborn Screening Study : A large-scale screening involving 24,000 newborns identified several cases of beta-ureidopropionase deficiency through elevated levels of this compound, emphasizing the compound's clinical relevance .

- Dietary Intake Research : Studies have shown that this compound can be traced back to specific foods consumed, which could lead to advancements in dietary assessments and nutrition science .

Mecanismo De Acción

Beta-Ureidoisobutyric acid exerts its effects through its role in the catabolism of thymine. The compound is hydrolyzed by beta-ureidopropionase to produce beta-aminoisobutyric acid, ammonia, and carbon dioxide. This hydrolysis reaction is crucial for the degradation of thymine and the regulation of pyrimidine metabolism .

Comparación Con Compuestos Similares

- 3-Ureidopropionic acid

- Carbamoyl aspartic acid

- N-Acetylaspartic acid

- Biuret

- Bromisoval

- Carbromal

Uniqueness: Beta-Ureidoisobutyric acid is unique due to its specific role in the catabolism of thymine. While other similar compounds are involved in various biochemical pathways, this compound is specifically associated with the degradation of thymine, making it a critical intermediate in pyrimidine metabolism .

Actividad Biológica

Beta-Ureidoisobutyric acid (β-UBA), also known as 3-ureidoisobutyrate, is a ureidocarboxylic acid with significant biological activity primarily due to its role in the catabolism of pyrimidines, particularly thymine. This compound serves as an important intermediate in various metabolic pathways, contributing to nitrogen metabolism and amino acid synthesis. This article delves into the biological activities, enzymatic interactions, and potential clinical implications of β-UBA.

Chemical Structure and Properties

This compound has the chemical formula CHNO and an average molecular weight of approximately 146.14 g/mol. Structurally, it features a carbamoylamino group at the 3-position of a 2-methylpropanoic acid backbone, categorizing it within the broader class of organic compounds known as ureas.

Metabolic Role

β-UBA is primarily involved in the degradation of thymine, a vital component of DNA. The catabolic pathway includes several enzymatic steps:

- Formation : β-UBA is produced from dihydrothymine via the enzyme dihydropyrimidinase.

- Conversion : Subsequently, β-UBA is converted into 3-ureidopropionic acid by β-ureidopropionase.

This pathway is crucial for maintaining nitrogen balance and recycling pyrimidine bases within biological systems .

Enzymatic Interactions

β-UBA exhibits several biological activities due to its interactions with specific enzymes involved in pyrimidine metabolism. Key enzymes include:

- Dihydropyrimidinase : Catalyzes the conversion of dihydrothymine to β-UBA.

- β-Ureidopropionase : Converts β-UBA into 3-ureidopropionic acid, facilitating further degradation.

Research indicates that these enzymes have specific affinities for β-UBA, influencing its metabolic pathways and overall biological function .

Potential Biomarker

Elevated levels of β-UBA have been associated with β-ureidopropionase deficiency, a rare genetic disorder that impairs thymine metabolism. Monitoring β-UBA levels can aid in diagnosing and managing this condition, highlighting its potential as a biomarker for metabolic disorders related to pyrimidine degradation .

Case Studies and Research Findings

Several studies have explored the implications of β-UBA in various contexts:

- Pyrimidine Metabolism Disorders : A study examined patients with β-ureidopropionase deficiency and found that elevated urinary levels of β-UBA correlated with clinical symptoms such as neurological deficits and metabolic dysregulation .

- Dietary Implications : Research has detected trace amounts of β-UBA in certain foods (e.g., elderberries and climbing beans). This suggests that dietary intake may influence urinary levels of this compound, warranting further investigation into its role as a dietary biomarker.

Comparative Analysis with Related Compounds

To understand the uniqueness of β-UBA, a comparison with similar compounds involved in nitrogen metabolism is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ureidopropionic Acid | Ureidocarboxylic Acid | Directly involved in beta-alanine synthesis |

| Beta-Aminoisobutyric Acid | Amino Acid | Directly produced from this compound |

| Dihydrothymine | Pyrimidine Derivative | Precursor in the biosynthesis pathway of β-UBA |

| Urea | Simple Amide | Basic nitrogen compound; lacks carboxylic functionality |

This table illustrates that while β-UBA shares structural similarities with other nitrogenous compounds, its specific role as an intermediate in pyrimidine catabolism distinguishes it within metabolic pathways .

Propiedades

IUPAC Name |

3-(carbamoylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHENTZNALBMCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863054 | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-86-4 | |

| Record name | β-Ureidoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ureidoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2905-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-Ureidoisobutyric acid impact DNA replication?

A1: this compound (UBA) acts as a significant roadblock for DNA polymerases, the enzymes responsible for DNA replication. [] This means UBA residues within DNA templates hinder the progression of DNA synthesis. Research suggests that while UBA is poorly bypassed by DNA polymerases both in vitro and within cells, the presence of SOS-induction, a bacterial DNA repair mechanism, enhances UBA bypass efficiency. [] This highlights the cellular response to such lesions and the potential for error-prone repair mechanisms to come into play.

Q2: What is the significance of this compound's mutagenicity?

A2: Studies using the Escherichia coli lacI gene have revealed that UBA is a potent premutagenic lesion, showing a significantly higher mutation induction rate compared to abasic sites derived from purines. [] Importantly, these mutations are dependent on the SOS-response, indicating that error-prone DNA polymerases contribute to UBA-induced mutagenesis. [] This finding underscores the importance of understanding the mechanisms by which cells cope with such lesions and the potential implications for genome stability.

Q3: What specific mutations are associated with this compound?

A3: Analysis of UBA-induced mutations reveals a preference for specific base substitutions. A significant proportion (62%) are T to A transversions, highlighting a non-random pattern in the errors introduced during UBA bypass. [] This suggests that the structure of UBA within the DNA template influences the base selectivity of the translesion synthesis DNA polymerases. [] Understanding these biases is crucial for predicting the mutagenic consequences of different DNA lesions.

Q4: How is this compound incorporated into oligonucleotides for research?

A4: Researchers employ a unique method to introduce UBA into oligonucleotides for studying its properties and effects on DNA replication. This involves utilizing calf thymus terminal deoxynucleotidyl transferase, an enzyme capable of incorporating modified nucleotides at the 3' end of DNA strands. [] This allows for the creation of oligonucleotides containing a single, site-specific UBA residue, providing a valuable tool for studying the impact of this lesion on DNA polymerase activity and fidelity. []

Q5: How do researchers detect and quantify this compound in biological samples?

A5: The detection and quantification of UBA, alongside other purine and pyrimidine biomarkers, are crucial for diagnosing specific metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and reliable technique for this purpose. [] This method offers the advantage of simultaneously measuring multiple analytes, including UBA, in urine samples, providing a comprehensive diagnostic tool for these disorders. []

Q6: What is the relationship between this compound and other DNA lesions?

A6: this compound belongs to a larger family of DNA lesions, including its precursor, thymine glycol, and other ring fragmentation products like urea. [, ] These lesions arise from various sources, including oxidative stress and ionizing radiation, and can significantly impact genomic integrity. [] Comparing the mutagenic potential and repair pathways of UBA with these related lesions helps researchers understand the broader landscape of DNA damage and its consequences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.